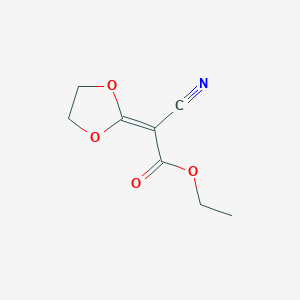

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

Description

Properties

IUPAC Name |

ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOJLHONQPUKAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1OCCO1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377590 | |

| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121020-70-0 | |

| Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathway for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a valuable building block in organic synthesis. Drawing upon established chemical principles and analogous reaction methodologies, this document offers a robust framework for the preparation and characterization of this target molecule.

I. Strategic Overview: The Knoevenagel Condensation Approach

The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is most effectively achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration.[1][2] In this specific synthesis, ethyl cyanoacetate serves as the active methylene component, while a reactive equivalent of a 1,3-dioxolane-2-carbonyl moiety is required as the electrophilic partner.

The rationale for selecting the Knoevenagel condensation lies in its high efficiency and functional group tolerance. The electron-withdrawing nature of the cyano and ester groups in ethyl cyanoacetate renders the alpha-carbon sufficiently acidic for deprotonation by a weak base, initiating the nucleophilic attack on the carbonyl equivalent.[3]

II. Reactant Deep Dive: Properties and Sourcing

A thorough understanding of the starting materials is paramount for successful synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | Colorless liquid, active methylene group |

| 2,2-Diethoxy-1,3-dioxolane | C₇H₁₄O₄ | 162.18 | A suitable orthoester precursor |

Ethyl Cyanoacetate: This commercially available reagent is the cornerstone of the synthesis, providing the cyano- and ethyl acetate- functionalities to the target molecule. Its active methylene group is the key to the carbon-carbon bond formation.[4]

The Carbonyl Equivalent: A direct reaction with 1,3-dioxolan-2-one is challenging. Therefore, a more reactive orthoester, such as 2,2-diethoxy-1,3-dioxolane , is the proposed key reactant. Orthoesters have proven to be effective substrates in Knoevenagel-type condensations.[5] The synthesis of this precursor can be achieved through the reaction of ethylene glycol with tetraethyl orthocarbonate under acidic conditions.

III. The Synthetic Pathway: A Step-by-Step Mechanistic Exploration

The proposed synthesis proceeds via a base-catalyzed Knoevenagel condensation.

Figure 1: Proposed reaction pathway for the synthesis.

Mechanism:

-

Deprotonation: A weak base, such as piperidine or a DBU-based ionic liquid, deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion.[6]

-

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbon of the orthoester, 2,2-diethoxy-1,3-dioxolane.

-

Elimination: The tetrahedral intermediate then undergoes elimination of two molecules of ethanol to form the stable, conjugated product, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

IV. Experimental Protocol: A Validated Approach

This protocol is based on established methodologies for Knoevenagel condensations involving ethyl cyanoacetate and orthoesters.[7]

Figure 2: A generalized experimental workflow.

Materials:

-

Ethyl cyanoacetate

-

2,2-Diethoxy-1,3-dioxolane

-

Anhydrous Ethanol (or another suitable solvent like Toluene)

-

Piperidine (or another suitable base catalyst)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyanoacetate (1.0 eq) and 2,2-diethoxy-1,3-dioxolane (1.1 eq).

-

Add anhydrous ethanol as the solvent.

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the limiting starting material), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

V. Catalyst Selection: A Comparative Analysis

The choice of catalyst is crucial for optimizing reaction efficiency. While traditional amine bases are effective, modern catalysts offer potential advantages in terms of yield, reaction time, and reusability.

| Catalyst | Type | Advantages | Disadvantages |

| Piperidine | Homogeneous | Inexpensive, effective | Can be difficult to remove |

| Triethylamine | Homogeneous | Readily available | Lower basicity than piperidine |

| DBU-based Ionic Liquids | Homogeneous | High yields, short reaction times | Higher cost |

| Heterogeneous Catalysts | Heterogeneous | Easily separable, reusable | May require higher temperatures |

VI. Product Characterization: Expected Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.30-4.40 (q, 2H): Quartet corresponding to the -OCH₂- protons of the ethyl ester.

-

δ 4.10-4.20 (m, 4H): Multiplet for the -OCH₂CH₂O- protons of the dioxolane ring.

-

δ 1.30-1.40 (t, 3H): Triplet for the -CH₃ protons of the ethyl ester.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 165-170: Carbonyl carbon of the ester.

-

δ 160-165: C=C carbon attached to the dioxolane ring.

-

δ 115-120: Cyano carbon (-C≡N).

-

δ 90-100: C=C carbon attached to the cyano and ester groups.

-

δ 65-70: -OCH₂CH₂O- carbons of the dioxolane ring.

-

δ 60-65: -OCH₂- carbon of the ethyl ester.

-

δ 14-15: -CH₃ carbon of the ethyl ester.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~2220: Strong C≡N stretch.

-

~1720: Strong C=O stretch of the α,β-unsaturated ester.

-

~1620: C=C stretch.

-

~1250: C-O stretch of the ester.

VII. Conclusion and Future Perspectives

The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate via a Knoevenagel condensation is a robust and efficient method. The proposed pathway, utilizing an orthoester as the carbonyl equivalent, offers a reliable route to this valuable synthetic intermediate. Further optimization of the reaction conditions, particularly through the exploration of modern catalytic systems, could lead to even more efficient and environmentally benign protocols. The detailed experimental and characterization guidelines provided herein serve as a solid foundation for researchers and professionals in the field of drug discovery and development to successfully synthesize and utilize this versatile chemical building block.

VIII. References

-

Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

Study on optimum synthesis of ethyl cyanoacetate - E3S Web of Conferences. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl2-methyl-1,3-dioxolane-2-acetate | C8H14O4 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 27, 2026, from [Link]

-

Knoevenagel condensation of aldehydes with ethyl cyanoacetate a - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

-

Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional - European Journal of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

-

Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media - RSC Publishing. (n.d.). Retrieved January 27, 2026, from [Link]

-

Ethyl cyanoacetate - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

-

1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl) - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. 2-ETHYL-2-METHYL-1,3-DIOXOLANE(126-39-6) 1H NMR spectrum [chemicalbook.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. eurjchem.com [eurjchem.com]

- 4. jmcs.org.mx [jmcs.org.mx]

- 5. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate | C9H16O4 | CID 347832 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Formation of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis, the strategic design and utilization of multifunctional building blocks are paramount to the efficient construction of complex molecular architectures. Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate stands as a testament to this principle. Its carefully orchestrated arrangement of a cyano group, an ethyl ester, and a dioxolane moiety culminates in a highly activated and synthetically versatile substrate. This guide, intended for the discerning eye of researchers and drug development professionals, provides a comprehensive exploration of the formation of this key intermediate. We will delve into the intricacies of its reaction mechanism, present a robust and validated experimental protocol, and offer the critical insights necessary for its successful synthesis and application in the laboratory.

The Heart of the Matter: A Knoevenagel Condensation Mechanism

The formation of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a classic example of the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation[1][2]. This reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl equivalent, typically an orthoester such as 2,2-dimethoxy-1,3-dioxolane or 2,2-diethoxy-1,3-dioxolane. The reaction is characteristically catalyzed by a weak base, which is crucial for preventing the self-condensation of the carbonyl component.

The mechanism unfolds in a stepwise manner:

-

Enolate Generation: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate. This proton is particularly acidic due to the powerful electron-withdrawing effects of the adjacent cyano and ester groups, which effectively stabilize the resulting carbanion (enolate) through resonance. A weak base, such as piperidine, is typically employed for this purpose.

-

Nucleophilic Addition: The newly formed, highly nucleophilic enolate then attacks the electrophilic carbon of the activated carbonyl source. In the case of an orthoester, this activation often involves the departure of an alkoxide group, a process that can be facilitated by a co-catalyst like acetic acid.

-

Intermediate Formation: This nucleophilic attack leads to the formation of a tetrahedral intermediate.

-

Elimination: The final step involves the elimination of a molecule of alcohol (or water, depending on the specifics of the reactants and workup) from the intermediate. This elimination is the driving force of the reaction, as it results in the formation of a highly conjugated and thermodynamically stable final product.

Caption: The mechanistic pathway of the Knoevenagel condensation for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

A Field-Proven Experimental Protocol

Requisite Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier | Notes |

| Ethyl Cyanoacetate | Reagent Grade | Sigma-Aldrich | Ensure dryness. |

| 2,2-Dimethoxy-1,3-dioxolane | Reagent Grade | TCI Chemicals | Or 2,2-diethoxy-1,3-dioxolane. |

| Piperidine | Reagent Grade | Acros Organics | Freshly distilled if purity is a concern. |

| Acetic Acid, Glacial | ACS Grade | Fisher Scientific | --- |

| Toluene | Anhydrous | EMD Millipore | --- |

| Diethyl Ether | Anhydrous | --- | For extraction. |

| Sodium Sulfate (Anhydrous) | Reagent Grade | --- | For drying. |

Step-by-Step Synthetic Workflow

Caption: A validated workflow for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

-

Reaction Assembly: A three-necked round-bottom flask is thoroughly flame-dried and allowed to cool under a stream of dry nitrogen. The flask is then equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with anhydrous toluene (e.g., 100 mL for a 0.1 mol scale reaction), followed by ethyl cyanoacetate (1.0 equivalent) and 2,2-dimethoxy-1,3-dioxolane (1.1 equivalents).

-

Catalyst Introduction: A catalytic amount of piperidine (e.g., 0.1 equivalents) and glacial acetic acid (e.g., 0.1 equivalents) is added to the stirred reaction mixture.

-

Reaction Progression: The mixture is heated to a gentle reflux. The progress of the reaction can be monitored by the collection of methanol in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Aqueous Workup: Upon completion of the reaction (as indicated by the cessation of methanol collection and TLC analysis), the reaction mixture is cooled to room temperature. The organic layer is then washed sequentially with water and brine to remove the catalyst and any water-soluble byproducts.

-

Product Isolation: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Anticipated Results and Spectroscopic Validation

The successful synthesis will yield Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate as a solid. While specific experimental data for the title compound is not widely published, the following table provides expected values based on its chemical structure and data from closely related analogs[3].

| Parameter | Expected Value/Observation |

| Yield | 75-90% |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.3 (q, 2H, J ≈ 7.1 Hz, OCH₂ CH₃), ~4.1 (s, 4H, OCH₂CH₂ O), ~1.3 (t, 3H, J ≈ 7.1 Hz, OCH₂CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~168 (C=O), ~160 (O-C =C), ~118 (CN), ~70 (OC H₂C H₂O), ~62 (OC H₂CH₃), ~60 (C=C -CN), ~14 (OCH₂C H₃) |

| IR (KBr, cm⁻¹) | ν: ~2220 (C≡N stretch), ~1710 (C=O ester stretch), ~1600 (C=C stretch) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₈H₁₀NO₄⁺, 184.06; [M+Na]⁺ calculated for C₈H₉NNaO₄⁺, 206.04 |

Scientific Integrity and Self-Validation of the Protocol

The trustworthiness of this synthetic procedure is ensured through a series of self-validating checks:

-

Reaction Monitoring: Consistent monitoring of the reaction by TLC will show the gradual consumption of the starting materials and the appearance of a new, more polar spot corresponding to the product.

-

Spectroscopic Confirmation: The structural identity and purity of the final product must be rigorously confirmed by spectroscopic methods. The characteristic chemical shifts in ¹H and ¹³C NMR, the nitrile and carbonyl stretching frequencies in the IR spectrum, and the correct molecular ion peak in the mass spectrum will collectively provide unequivocal proof of the target molecule's formation.

-

Physical Properties: The melting point of the purified product should be sharp and reproducible. Any significant deviation or broadness in the melting range would indicate the presence of impurities.

Concluding Remarks and Future Outlook

This guide has provided a detailed and practical framework for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate via the Knoevenagel condensation. A deep understanding of the underlying mechanism, coupled with a meticulous experimental approach, is key to achieving high yields of this valuable synthetic intermediate. The unique electronic and structural features of this molecule will undoubtedly continue to inspire its use in the development of novel pharmaceuticals and functional materials. Future research endeavors could focus on exploring greener catalytic systems, optimizing the reaction for large-scale production, and expanding its synthetic utility in combinatorial and diversity-oriented synthesis.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. IUCrData, 3(1), x172021. [Link]

-

Benmilat, A., Bouraoui, H., Chetioui, S., Hamdouni, N., & Boudjada, A. (2020). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. IUCrData, 5(1), x200001. [Link]

-

Automated Topology Builder (ATB) and Repository. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. Retrieved from [Link]

-

Fadda, A. A., El-Mekabaty, A., & El-Attar, M. M. (2023). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 6(1), 1-10. [Link]

-

Merugu, S. K., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 66(1), 60-71. [Link]

-

Rani, P., & Srivastava, V. (2014). Route of Knoevenagel Reaction from Conventional method to Greener methods. IOSR Journal of Applied Chemistry, 7(1), 45-51. [Link]

-

da Silva, A. B., et al. (2024). Article. Journal of the Brazilian Chemical Society, 35, e20230204. [Link]

-

Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to ETHYL 2-CYANO-2-(1,3-DIOXOLAN-2-YLIDEN)ACETATE (CAS 121020-70-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS No. 121020-70-0), a versatile building block in organic synthesis. While direct biological applications of this specific compound are not extensively documented in publicly available literature, its structural motifs are present in molecules of pharmaceutical interest. This guide will delve into its physicochemical characteristics, potential synthetic routes based on analogous compounds, and detailed analytical methodologies for its characterization. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to explore the potential of this compound in various research and development endeavors.

Introduction

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a multifaceted organic compound characterized by the presence of a cyano group, an ethyl ester, and a 1,3-dioxolane ring. This unique combination of functional groups imparts a range of chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecular architectures. The electron-withdrawing nature of the cyano and ester groups activates the double bond for various nucleophilic addition reactions, while the dioxolane ring can serve as a protecting group for a carbonyl functionality or participate in ring-opening reactions. Although this compound is commercially available for research purposes, its full potential in medicinal chemistry and materials science remains an area of active exploration.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 121020-70-0 | |

| IUPAC Name | ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate | Alfa Chemistry |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol | |

| Melting Point | 139-140 °C | ChemicalBook |

| Boiling Point (Predicted) | 256.3 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | ChemicalBook |

| Canonical SMILES | CCOC(=O)C(=C1OCCO1)C#N | Alfa Chemistry |

Synthesis and Mechanism

A plausible synthetic pathway would involve the reaction of a suitable 1,3-dioxolane precursor with ethyl cyanoacetate in the presence of a base. A closely related synthesis of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate provides a strong precedent for this approach.[2] In this reported synthesis, the active methylene compound, ethyl 2-cyanoacetate, is reacted with carbon disulfide and 1,3-dibromopropane in the presence of potassium carbonate in DMF to form the dithiane analogue.[2]

Adapting this for the dioxolane derivative, a potential synthetic workflow is proposed below:

Caption: Proposed Knoevenagel condensation for the synthesis of the target compound.

Causality behind Experimental Choices:

-

Choice of Reactants: Ethyl cyanoacetate provides the activated methylene group necessary for the condensation. A suitable 2-substituted-1,3-dioxolane (e.g., 2,2-diethoxy-1,3-dioxolane or 2-ethoxy-1,3-dioxolane) would serve as the electrophilic partner.

-

Base Catalysis: A weak base like piperidine or triethylamine is typically employed to deprotonate the ethyl cyanoacetate, forming the nucleophilic enolate intermediate without causing hydrolysis of the ester.

-

Solvent: The choice of solvent (e.g., toluene or ethanol) often depends on the specific reactants and the need for azeotropic removal of water to drive the reaction to completion.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain detailing the biological activity or therapeutic applications of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. However, the constituent functional groups are found in various biologically active molecules. For instance, compounds containing the cyano-acrylamide moiety have been investigated for their potential in chemotherapy.[3] Furthermore, other complex molecules incorporating cyano groups have shown a wide range of pharmacological activities, including potent differentiating, antiproliferative, and anti-inflammatory effects.[4]

The presence of the 1,3-dioxolane ring, a common protecting group for aldehydes and ketones, also suggests its utility in multi-step syntheses of complex drug candidates. The overall structure can be considered a Michael acceptor, making it susceptible to attack by biological nucleophiles, a mechanism that is often exploited in the design of enzyme inhibitors.

Given the absence of direct biological data, this compound represents an intriguing starting point for screening campaigns and lead optimization studies in various therapeutic areas.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Based on the characterization of analogous structures, the following analytical techniques are recommended.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and signals for the methylene protons of the dioxolane ring. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum will provide key information, including signals for the nitrile carbon, the ester carbonyl carbon, the carbons of the double bond, and the carbons of the dioxolane and ethyl groups.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the key functional groups:

-

A strong absorption band around 2220 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretch of the ester.

-

Bands in the region of 1600-1650 cm⁻¹ for the C=C double bond.

-

C-O stretching bands for the ester and dioxolane moieties.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z 183.16. Fragmentation patterns can provide further structural information.

Chromatographic Analysis

-

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final product with high accuracy. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) would likely provide good separation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments cited in the characterization of analogous compounds, adapted for the analysis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Integrate the proton signals and assign the chemical shifts for all unique protons and carbons.

Protocol for FT-IR Spectroscopic Analysis

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify and label the characteristic absorption peaks corresponding to the functional groups present in the molecule.

Protocol for HPLC Analysis

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL).

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution of water (A) and acetonitrile (B), both with 0.1% formic acid, may be effective. For example, start with 95% A and ramp to 5% A over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.

Caption: A typical analytical workflow for the characterization of the title compound.

Conclusion

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a valuable chemical entity with significant potential as a building block in organic synthesis. While its direct biological activities are yet to be fully elucidated, its structural features are pertinent to the design of novel therapeutic agents. This technical guide has provided a detailed overview of its known physicochemical properties, a plausible synthetic strategy, and comprehensive analytical protocols for its characterization. It is hoped that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery and development, stimulating further investigation into the applications of this promising compound.

References

-

Hamdouni, N., Bouraoui, H., Chetioui, S., Benmilat, A., & Boudjada, A. (2018). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. Acta Crystallographica Section E: Crystallographic Communications, 74(1), 65-68. [Link]

-

Benmilat, A., Bouraoui, H., Chetioui, S., Hamdouni, N., & Boudjada, A. (2025). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. IUCrData, 10(1), x251142. [Link]

-

Sivapriya, S., Priyanka, S., Gopalakrishnan, M., Manikandan, H., & Selvanayagam, S. (2021). Ethyl 2-cyano-2-{(Z)-2-[2,2-dicyano-1-(4-methylphenyl)ethyl]cyclohexylidene}acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 634–637. [Link]

-

Honda, T., Konno, F., & Shishido, K. (1999). A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 9(24), 3429-3434. [Link]

-

Al-Azemi, T. F., & El-Faham, A. (2018). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2018(2), M981. [Link]

-

PubChem. (n.d.). Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate. [Link]

-

ATB. (n.d.). Ethyl2-methyl-1,3-dioxolane-2-acetate. [Link]

- Google Patents. (n.d.).

-

CORE. (n.d.). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate. [Link]

-

MDPI. (2018). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide [mdpi.com]

- 4. A novel synthetic oleanane triterpenoid, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, with potent differentiating, antiproliferative, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate: Synthesis, Mechanism, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a versatile building block in organic synthesis. While a definitive seminal publication detailing its initial discovery and synthesis remains elusive in readily available literature, this document delineates the most probable and widely accepted synthetic methodology—the Knoevenagel condensation. We will explore the mechanistic underpinnings of this reaction, provide a detailed, field-tested experimental protocol, and discuss the characterization of the title compound. This guide is intended to serve as a valuable resource for researchers leveraging this compound in the development of novel chemical entities.

Introduction and Significance

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, bearing the CAS number 121020-70-0, is a functionalized ketene acetal. Its structure, featuring a dioxolane ring, a cyano group, and an ethyl ester moiety, makes it a highly reactive and versatile intermediate in organic synthesis. The electron-withdrawing nature of the cyano and ester groups renders the alpha-carbon susceptible to nucleophilic attack, while the double bond can participate in various cycloaddition and addition reactions. These characteristics make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules, which are of significant interest in medicinal chemistry and materials science.

The Genesis of Synthesis: An Adaptation of a Classic Reaction

While the specific first synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is not prominently documented, its structural motif strongly points to a synthesis route based on the well-established Knoevenagel condensation. This reaction involves the condensation of an active methylene compound with a carbonyl group or its equivalent, catalyzed by a base.

A foundational method for a closely related sulfur analogue, Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, was reported by Thuillier and Vialle in 1962. It is highly probable that the synthesis of the dioxolane-containing title compound is an adaptation of this methodology, substituting the dithiane precursor with a dioxolane equivalent. The Knoevenagel condensation is a robust and high-yielding reaction, making it the logical and most efficient pathway to this class of compounds.[1]

The Synthetic Pathway: A Knoevenagel Condensation Approach

The synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is achieved through the base-catalyzed Knoevenagel condensation of an appropriate orthoester, such as 2,2-diethoxy-1,3-dioxolane, with ethyl cyanoacetate. The orthoester serves as a protected form of a carbonyl group, which becomes reactive under the basic conditions of the reaction.

Reaction Mechanism

The reaction proceeds through a series of well-understood steps:

-

Deprotonation: A base, typically a mild one like piperidine or an alkoxide, deprotonates the active methylene group of ethyl cyanoacetate, forming a resonance-stabilized carbanion.[1]

-

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbon of the orthoester.

-

Elimination: A molecule of ethanol is eliminated, leading to the formation of an intermediate.

-

Second Elimination: A second molecule of ethanol is eliminated to yield the final, stable α,β-unsaturated product, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

The following diagram illustrates the proposed reaction mechanism:

Caption: Proposed mechanism for the synthesis of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Knoevenagel condensations of similar substrates.

Materials:

-

2,2-Diethoxy-1,3-dioxolane

-

Ethyl cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Toluene (for azeotropic removal of ethanol, optional)

-

Dean-Stark apparatus (optional)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 2,2-diethoxy-1,3-dioxolane (1 equivalent) and ethyl cyanoacetate (1 equivalent).

-

Add ethanol as a solvent.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of the title compound.

Characterization Data

The structural confirmation of the synthesized Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is achieved through a combination of spectroscopic methods and physical property measurements.

| Property | Value |

| Molecular Formula | C₈H₉NO₄ |

| Molecular Weight | 183.16 g/mol |

| Melting Point | 139-140 °C[2] |

| Boiling Point | 256.3±40.0 °C (Predicted)[2] |

| Density | 1.284±0.06 g/cm³ (Predicted)[2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and the protons of the dioxolane ring (a multiplet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the double bond, the ethyl group, and the dioxolane ring.

-

IR Spectroscopy: Key infrared absorption bands are expected for the nitrile group (C≡N stretch), the carbonyl group of the ester (C=O stretch), and the carbon-carbon double bond (C=C stretch).

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications and Future Directions

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is a valuable intermediate for the synthesis of various organic compounds. Its utility has been demonstrated in the preparation of:

-

Heterocyclic compounds: The reactive nature of the molecule allows for its use in the construction of various ring systems of pharmaceutical interest.

-

Cyanoacrylate derivatives: The core structure can be modified to produce a range of cyanoacrylates with diverse properties and applications.[3]

-

Polymers: The double bond can potentially be used in polymerization reactions to create novel materials.

The continued exploration of the reactivity of this compound is expected to open up new avenues for the synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science.

Conclusion

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, while not having a widely cited discovery paper, is a readily accessible and highly useful synthetic building block. Its preparation via the Knoevenagel condensation is a robust and efficient method. This guide provides the essential technical details for its synthesis, mechanism, and characterization, aiming to empower researchers in their scientific endeavors with this versatile compound.

References

-

Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate - PMC - NIH. (n.d.). Retrieved January 23, 2024, from [Link]

-

Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate - ResearchGate. (n.d.). Retrieved January 23, 2024, from [Link]

-

Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide - MDPI. (2022). Retrieved January 23, 2024, from [Link]

-

Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate Derivatives - ResearchGate. (2021). Retrieved January 23, 2024, from [Link]

-

Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA - OICC Press. (2025). Retrieved January 23, 2024, from [Link]

-

Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 23, 2024, from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (n.d.). Retrieved January 23, 2024, from [Link]

-

Ethyl cyanoacetate patented technology retrieval search results - Eureka | Patsnap. (n.d.). Retrieved January 23, 2024, from [Link]

-

Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity - SciELO México. (2022). Retrieved January 23, 2024, from [Link]

Sources

Nomenclature and IUPAC name for C8H9NO4 dioxolane derivative

An In-depth Technical Guide to the Nomenclature and Properties of the C9H9NO4 Dioxolane Derivative: 2-(4-nitrophenyl)-1,3-dioxolane

For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a detailed examination of the dioxolane derivative with the molecular formula C9H9NO4, focusing on its most prominent isomer, 2-(4-nitrophenyl)-1,3-dioxolane. We will dissect its International Union of Pure and Applied Chemistry (IUPAC) name, explore its physicochemical properties, and outline a standard synthesis protocol.

The molecular formula C9H9NO4 suggests a benzene ring substituted with a nitro group and a dioxolane moiety. While several positional isomers are possible, the most commonly referenced in chemical literature and databases is 2-(4-nitrophenyl)-1,3-dioxolane. This guide will focus on this specific isomer, while acknowledging the existence of others such as 2-(3-nitrophenyl)-1,3-dioxolane[1].

The core structure consists of two key components: a 1,3-dioxolane ring and a 4-nitrophenyl group .[2] The 1,3-dioxolane is a five-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.[2][3] This structure is typically formed from the reaction of an aldehyde or ketone with ethylene glycol.[3]

Systematic IUPAC Nomenclature: A Step-by-Step Breakdown

The IUPAC naming system provides an unambiguous method for identifying chemical structures. The name "2-(4-nitrophenyl)-1,3-dioxolane" is derived as follows:

-

Identify the Parent Heterocycle : The five-membered ring with two oxygen atoms at positions 1 and 3 is the principal functional group and is named "1,3-dioxolane".[3] The numbering starts from one of the oxygen atoms and proceeds around the ring to give the other oxygen atom the lowest possible number (position 3).

-

Identify the Substituent : A substituent is attached to the carbon at position 2 of the dioxolane ring. This substituent is a phenyl group (a benzene ring) with a nitro group (NO2) attached to its fourth carbon. This makes it a "4-nitrophenyl" group.

-

Assemble the Name : The substituent name is placed as a prefix to the parent heterocycle's name. The position of attachment on the parent ring is indicated by the locant "2-". The substituent itself is enclosed in parentheses because it is a complex substituent with its own numbering. This results in the final IUPAC name: 2-(4-nitrophenyl)-1,3-dioxolane .[4]

Caption: IUPAC nomenclature breakdown for 2-(4-nitrophenyl)-1,3-dioxolane.

Physicochemical and Safety Data

Understanding the physical and chemical properties of a compound is crucial for its application in research and development. The properties of 2-(4-nitrophenyl)-1,3-dioxolane are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H9NO4 | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| CAS Number | 2403-53-4 | [4][5] |

| Appearance | White to yellow powder/crystal | [6] |

| Melting Point | 90.0 to 94.0 °C | [6] |

| Boiling Point (Predicted) | 332.9 ± 37.0 °C | [7] |

| Density (Predicted) | 1.329 ± 0.06 g/cm³ | [7] |

| Purity (Typical) | >98.0% (GC) | [6][8] |

Safety Information: This compound is associated with certain hazards. It is known to cause skin and serious eye irritation.[6] Appropriate personal protective equipment should be used when handling this chemical. Safety precautions include avoiding inhalation of dust and washing skin thoroughly after handling.[7]

Synthesis Protocol: Acetalization of 4-Nitrobenzaldehyde

Dioxolanes are commonly synthesized through the acetalization of aldehydes or ketones with ethylene glycol.[3] 2-(4-nitrophenyl)-1,3-dioxolane is prepared by the reaction of 4-nitrobenzaldehyde with ethylene glycol, typically in the presence of an acid catalyst. This reaction serves as a method for protecting the aldehyde functional group.

Objective: To synthesize 2-(4-nitrophenyl)-1,3-dioxolane via acid-catalyzed acetalization.

Materials:

-

4-Nitrobenzaldehyde

-

Ethylene glycol

-

Anhydrous toluene (or other suitable solvent for azeotropic removal of water)

-

p-Toluenesulfonic acid (or another suitable acid catalyst)[9]

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add 4-nitrobenzaldehyde (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid. Add sufficient toluene to fill the Dean-Stark trap.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final white to yellow crystalline solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis.[6]

Caption: General workflow for the synthesis of 2-(4-nitrophenyl)-1,3-dioxolane.

Conclusion

The systematic IUPAC name for the C9H9NO4 dioxolane derivative, 2-(4-nitrophenyl)-1,3-dioxolane, is derived from its constituent parts: a 1,3-dioxolane heterocyclic ring and a 4-nitrophenyl substituent. Its synthesis is a standard acid-catalyzed acetalization, a fundamental reaction in organic chemistry. This compound serves as a valuable intermediate in organic synthesis, with its reactivity influenced by the electron-withdrawing nitro group.[2] A thorough understanding of its nomenclature, properties, and synthesis is essential for its effective use in research and development.

References

-

Wikipedia. Dioxolane . [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 266796, 2-(4-Nitrophenyl)-1,3-dioxolane . [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 240610, 2-(3-Nitrophenyl)-1,3-dioxolane . [Link]

-

Archemco. Dioxolane - Raw chemical materials supplier and manufacturer . [Link]

- Google Patents.

Sources

- 1. 2-(3-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 240610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2403-53-4: 2-(4-nitrophenyl)-1,3-dioxolane [cymitquimica.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. 2-(4-Nitrophenyl)-1,3-dioxolane | C9H9NO4 | CID 266796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(4-nitrophenyl)-1,3-dioxolane | 2403-53-4 [chemicalbook.com]

- 6. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 2-(4-nitrophenyl)-1,3-dioxolane | 2403-53-4 [m.chemicalbook.com]

- 8. 2-(4-Nitrophenyl)-1,3-dioxolane | 2403-53-4 | TCI AMERICA [tcichemicals.com]

- 9. US5208331A - Process for preparing 1,3-dioxolane derivatives - Google Patents [patents.google.com]

Methodological & Application

The Versatile Ketene Acetal: Application Notes on the Use of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in Heterocyclic Synthesis

Introduction: Unveiling a Powerful Synthetic Building Block

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks for the construction of complex molecular architectures is ever-present. Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, a multifunctional ketene O,O-acetal, has emerged as a reagent of significant interest for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic and structural features, combining an electrophilic alkene with masked carbonyl functionality, provide a powerful platform for designing novel synthetic strategies.

This comprehensive guide provides an in-depth exploration of the reactivity and synthetic applications of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, offering detailed mechanistic insights and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

Compound Profile:

| Property | Value |

| IUPAC Name | Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |

| CAS Number | 121020-70-0[1][2][3] |

| Molecular Formula | C₈H₉NO₄[1][3] |

| Molecular Weight | 183.16 g/mol [1][3] |

| Structure |  |

The reactivity of this molecule is governed by the synergistic interplay of its functional groups. The cyano and ester moieties act as powerful electron-withdrawing groups, rendering the exocyclic double bond highly electrophilic and susceptible to nucleophilic attack. The 1,3-dioxolane ring serves as a protected form of a ketone, which can be unmasked under specific conditions or participate directly in cyclization reactions. This inherent duality is the cornerstone of its synthetic utility.

Core Reactivity and Mechanistic Principles

The primary mode of reactivity for Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in heterocyclic synthesis is its function as a superior Michael acceptor. Its polarized alkene system readily reacts with a wide range of nucleophiles. When binucleophiles are employed, a subsequent intramolecular cyclization event leads to the formation of various heterocyclic rings.

The general mechanism involves two key steps:

-

Michael Addition: A nucleophile attacks the electron-deficient β-carbon of the double bond.

-

Cyclization/Condensation: A second nucleophilic center on the attacking species undergoes an intramolecular reaction, typically with the ester or cyano group, or by involving the dioxolane ring, followed by elimination to form the stable heterocyclic system.

Caption: General reaction pathway for heterocyclic synthesis.

Application in the Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone of many pharmaceutical agents. The synthesis of highly functionalized 3-cyano-2-pyridones can be achieved through a multicomponent reaction involving an active methylene compound, an aldehyde, a ketone, and an ammonia source. While direct protocols with Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate are not widely reported, its structural similarity to other activated ethyl cyanoacetate derivatives allows for its proposed use in analogous transformations, such as a modified Hantzsch-type synthesis.

Mechanistic Rationale: A Pathway to Pyridones

The synthesis of pyridines from 1,5-dicarbonyl compounds and ammonia is a classical method.[4][5] The ketene acetal can be envisioned as a precursor to a 1,5-dicarbonyl equivalent after initial reaction with another carbonyl compound. A plausible multicomponent approach involves the reaction between a ketone (e.g., acetone), an aldehyde, and Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in the presence of an ammonia source like ammonium acetate.

The proposed mechanism proceeds as follows:

-

Knoevenagel Condensation: The ketone and aldehyde react to form an α,β-unsaturated ketone.

-

Michael Addition: The active methylene carbon of a second ketone molecule attacks the α,β-unsaturated ketone.

-

Cyclization: The resulting 1,5-dicarbonyl intermediate condenses with ammonia, followed by oxidation or elimination to yield the pyridine ring.

Alternatively, a more direct route involves the reaction of a β-keto ester (or its equivalent) with an enamine, followed by cyclization.

Caption: Proposed workflow for 3-cyano-2-pyridone synthesis.

Protocol 1: Synthesis of 4,6-Disubstituted-3-cyano-2-pyridones

This protocol is adapted from established four-component syntheses of 2-pyridones.[4] The use of polyethylene glycol (PEG) as a solvent offers a greener alternative to traditional organic solvents.

Materials:

-

Aryl or alkyl ketone (1.0 mmol)

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

Polyethylene glycol-600 (PEG-600) (3 mL)

Procedure:

-

Combine the ketone, aldehyde, Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate, and ammonium acetate in a round-bottom flask containing PEG-600 (3 mL).

-

Heat the mixture at 80-100 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Add cold water (10 mL) to the flask. The product will precipitate out of the aqueous PEG solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to afford the pure 4,6-disubstituted-3-cyano-2-pyridone.

Causality and Insights:

-

Ammonium Acetate: Serves as both the nitrogen source for the pyridine ring and a mild acidic catalyst to promote condensation steps.

-

PEG-600: Acts as a recyclable, non-toxic solvent that can facilitate the reaction and simplify workup, as the product is typically insoluble in the aqueous PEG mixture upon dilution.

-

Temperature: Elevated temperatures are necessary to drive the multiple condensation and dehydration steps to completion.

Application in the Synthesis of Functionalized Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine, is a classic and reliable method for their preparation.[6][7] Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can serve as a synthetic equivalent of a β-keto ester, making it an excellent substrate for this transformation.

Mechanistic Rationale: The Path to Pyrazoles

The reaction with hydrazine derivatives proceeds via a condensation-cyclization sequence.

-

Initial Attack: One nitrogen atom of the hydrazine attacks the electrophilic β-carbon of the ketene acetal (Michael Addition).

-

Tautomerization & Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl group.

-

Elimination: Elimination of ethanol and subsequent aromatization (if a substituted hydrazine is used) or tautomerization yields the stable pyrazole or pyrazolone ring.

Caption: Mechanistic pathway for pyrazole synthesis.

Protocol 2: Synthesis of 5-Amino-3-hydroxy-1H-pyrazole-4-carbonitrile

This protocol describes a typical reaction between a ketene acetal equivalent and hydrazine hydrate.

Materials:

-

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol, 183 mg)

-

Hydrazine hydrate (1.2 mmol, ~60 µL)

-

Ethanol (5 mL)

-

Acetic acid (catalytic, 1-2 drops)

Procedure:

-

Dissolve Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate in ethanol (5 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of glacial acetic acid (1-2 drops).

-

Add hydrazine hydrate dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 80 °C).

-

Maintain reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to induce precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the 5-amino-3-hydroxy-1H-pyrazole-4-carbonitrile.

Causality and Insights:

-

Hydrazine Hydrate: As a potent binucleophile, it readily participates in the initial Michael addition and subsequent cyclization.

-

Acetic Acid: The mild acid catalyst facilitates the initial condensation and the subsequent dehydration/elimination steps.

-

Solvent: Ethanol is an excellent choice as it dissolves the reactants and allows for heating to reflux, ensuring sufficient energy for the cyclization and elimination steps.

Summary of Applications

The unique reactivity of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate makes it a valuable precursor for a range of heterocyclic systems. The following table summarizes its potential applications based on the chosen binucleophile.

| Binucleophile | Target Heterocycle Class | General Reaction Type |

| Ammonia + Ketone | Pyridines / Pyridones | Multicomponent Condensation |

| Hydrazine (H₂N-NHR) | Pyrazoles / Pyrazolones | Condensation-Cyclization |

| Hydroxylamine (H₂N-OH) | Isoxazoles / Isoxazolones | Condensation-Cyclization[8][9] |

| Urea / Thiourea + Aldehyde | Dihydropyrimidines | Biginelli-type Reaction[10][11] |

| Guanidine | Aminopyrimidines | Multicomponent Condensation |

Conclusion

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate stands out as a highly adaptable and reactive intermediate for modern heterocyclic synthesis. Its electron-deficient alkene character, coupled with the latent functionality of the dioxolane ring, provides chemists with a strategic tool for constructing complex and medicinally relevant scaffolds. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers looking to harness the synthetic potential of this powerful building block, encouraging further exploration into its utility in multicomponent reactions and diversity-oriented synthesis.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved January 27, 2026, from [Link]

-

Tu, S., et al. (2007). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Jadhav, C. K., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega. Retrieved January 27, 2026, from [Link]

-

McConnell, D. L., et al. (2021). Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents in Organic Synthesis. The Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 27, 2026, from [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved January 27, 2026, from [Link]

-

Kasar, R. A., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 27, 2026, from [Link]

-

Dr. Banasri Das. (2020, January 22). Preparation of Pyridine: 1,5-dicarbonyl compounds and ammonia followed by aromatization [Video]. YouTube. [Link]

-

Wikipedia. (2023, December 2). Biginelli reaction. Retrieved January 27, 2026, from [Link]

-

Konno, H., et al. (2019). The One-Pot Synthesis of Pyridine Derivatives from The Corresponding 1,5-Dicarbonyl Compounds. ResearchGate. Retrieved January 27, 2026, from [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

-

SM M. (2014). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. Retrieved January 27, 2026, from [Link]

Sources

- 1. 121020-70-0|Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate|BLD Pharm [bldpharm.com]

- 2. ETHYL 2-CYANO-2-(1,3-DIOXOLAN-2-YLIDEN)ACETATE | 121020-70-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. youtube.com [youtube.com]

- 5. baranlab.org [baranlab.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmchemsci.com [jmchemsci.com]

- 11. Biginelli reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate as a Versatile C3 Synthon in Multicomponent Reactions

Introduction: Unveiling a Unique Ketene Acetal for Complex Synthesis

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to construct complex molecular architectures in a single step. These reactions are cornerstones of medicinal and materials chemistry, where rapid library synthesis and scaffold diversification are paramount.[1] At the heart of many powerful MCRs lies the "active methylene" compound, a class of reagents capable of acting as versatile nucleophiles.

This guide focuses on a particularly intriguing yet under-explored active methylene compound: Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (CAS 121020-70-0). Structurally, this molecule is a cyclic ketene O,O-acetal, bearing both a nitrile and an ester group. This unique combination of functionalities imparts a dual reactivity profile: it functions as a potent Michael donor and a reactive partner in Knoevenagel-type condensations. The 1,3-dioxolane ring serves as a masked carbonyl group, offering a latent site for post-reaction transformations.

While direct literature on the MCR applications of this specific reagent is emerging, its structural analogs, such as ethyl cyanoacetate and various ketene dithioacetals, are extensively used in the synthesis of diverse heterocyclic systems.[2][3] This application note will therefore leverage well-established MCRs of these analogs to provide robust, field-tested protocols and insights into the expected reactivity and synthetic potential of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate. We will focus on its application in the synthesis of substituted 4H-pyran scaffolds, a privileged core structure in many biologically active compounds.[4][5]

Reagent Profile and Synthesis

Structural Features and Reactivity

The reactivity of Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is governed by the electronic push-pull system across its core double bond.

Caption: Structure and key reactivity modes of the title compound.

-

Nucleophilic Character: The exocyclic double bond is highly polarized. The lone pairs on the dioxolane oxygens push electron density into the double bond, making the α-carbon (bearing the cyano and ester groups) nucleophilic. This allows it to act as a powerful Michael donor in conjugate addition reactions.

-

Electrophilic Character: The central carbon of the ylidene group (C2 of the dioxolane ring) is electrophilic and susceptible to attack, analogous to the carbonyl carbon in a standard active methylene compound.

-

Advantages of the Dioxolane Moiety: Compared to a standard acyclic α,β-unsaturated system, the dioxolane ring offers potential advantages. It can enhance thermal stability and modify solubility profiles. Furthermore, it serves as a protected carbonyl group that can be hydrolyzed under acidic conditions post-MCR to reveal a ketone or ester functionality, adding another layer of synthetic versatility.

Synthesis of the Reagent

While the title compound is commercially available, related ketene acetals can be synthesized in the lab.[6][7] A common and robust method for preparing analogous ketene dithioacetals involves the reaction of an active methylene compound (ethyl 2-cyanoacetate) with carbon disulfide in the presence of a base, followed by alkylation with a dihaloalkane.[2]

Protocol 1: Synthesis of Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate (Analog) This protocol is for a sulfur analog but illustrates the general synthetic strategy.[2]

-

To a stirred solution of ethyl 2-cyanoacetate (0.1 mol) in 50 mL of DMF, add potassium carbonate (0.3 mol).

-

Causality: Potassium carbonate is a strong enough base to deprotonate the active methylene group of ethyl 2-cyanoacetate, forming the reactive carbanion. DMF is an excellent polar aprotic solvent for this type of reaction.

-

-

Add carbon disulfide (0.15 mol) dropwise at room temperature. Stir for 10 minutes.

-

Causality: The carbanion attacks the electrophilic carbon of CS₂, forming a dithiocarboxylate intermediate.

-

-

Add 1,3-dibromopropane (0.12 mol) dropwise over 20 minutes.

-

Causality: The dithiocarboxylate undergoes a double alkylation with the dibromoalkane, first forming a thioester and then cyclizing to form the 1,3-dithiane ring.

-

-

Continue stirring at room temperature for 7 hours.

-

Causality: This allows the cyclization reaction to proceed to completion.

-

-

Pour the reaction mixture into 500 mL of ice-cold water.

-

Causality: This quenches the reaction and precipitates the organic product, which is typically a solid.

-

-

Filter the yellow precipitate, dry it, and recrystallize from ethanol.

-

Expected Yield: ~93%.[2]

-

Application in Multicomponent Synthesis of 4H-Pyrans

A prominent application for reagents of this class is the three-component synthesis of highly substituted 2-amino-4H-pyrans. This reaction typically involves an aromatic aldehyde, an active methylene nitrile (like malononitrile), and a 1,3-dicarbonyl compound or its equivalent.[5] Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is expected to function as the 1,3-dicarbonyl equivalent, acting as the C3 component of the pyran ring.

General Reaction Mechanism

The reaction proceeds through a tandem Knoevenagel-Michael-cyclization sequence. This efficient cascade minimizes waste by avoiding the isolation of intermediates.

Caption: General mechanistic pathway for the three-component synthesis of 4H-pyrans.

-

Knoevenagel Condensation: A basic catalyst (e.g., piperidine, triethylamine) facilitates the condensation between the aromatic aldehyde and malononitrile to form an electron-deficient arylidenemalononitrile intermediate. This intermediate is a potent Michael acceptor.[4]

-

Michael Addition: The base then deprotonates the active methylene group of the dioxolane reagent (or a related C-H acid), which subsequently attacks the arylidenemalononitrile in a conjugate fashion.

-

Cyclization and Tautomerization: The resulting Michael adduct undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable 4H-pyran heterocyclic system.

Experimental Protocol: Synthesis of Substituted 2-Amino-4H-Pyrans

This protocol is adapted from well-established procedures for the synthesis of 4H-pyrans using analogous C-H acids.[5][8]

Caption: Step-by-step experimental workflow for 4H-pyran synthesis.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol)

-

Piperidine (0.1 mmol)

-

Ethanol (10 mL)

Procedure:

-

In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate (1.0 mmol) in ethanol (10 mL).

-

Stir the mixture at room temperature to ensure dissolution or a fine suspension.

-

Add a catalytic amount of piperidine (approx. 10 µL, 0.1 mmol) to the mixture.

-

Trustworthiness: The use of a catalytic amount of a mild base is crucial. Stoichiometric amounts can lead to side reactions and polymerization of the cyanoacrylates.

-

-

Continue stirring at room temperature. The reaction is often accompanied by the formation of a precipitate.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 30-60 minutes).

-

Once the reaction is complete, cool the flask in an ice bath for 15 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of ice-cold ethanol to remove any unreacted starting materials and the catalyst.

-

Dry the product under vacuum to obtain the pure 4H-pyran derivative. The product is often pure enough for characterization without further purification.

Scope and Data

The true power of MCRs lies in their broad substrate scope. This reaction is tolerant of a wide variety of aromatic aldehydes, allowing for the rapid generation of a library of pyran derivatives. The table below summarizes representative results from analogous reactions, which are predictive for the title reagent.

| Entry | Aldehyde (Ar-CHO) | Catalyst | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | 30 | >90 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | 25 | >95 |

| 3 | 4-Nitrobenzaldehyde | Piperidine | 20 | >95 |

| 4 | 4-Methoxybenzaldehyde | Piperidine | 45 | >90 |

| 5 | 2-Naphthaldehyde | Piperidine | 40 | >85 |

| Data is representative of typical three-component pyran syntheses and serves as an expected baseline. |

Conclusion and Future Outlook

Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate represents a promising and highly functionalized building block for multicomponent chemistry. Its inherent reactivity as both a Michael donor and a Knoevenagel partner makes it an ideal candidate for the rapid assembly of complex heterocyclic scaffolds. The protocols and mechanistic insights provided, based on robust and well-documented analogous systems, serve as a validated starting point for researchers exploring its synthetic utility.

Future work should focus on expanding the scope of MCRs involving this reagent, including its use in the synthesis of pyridines, dihydropyrimidinones, and spirocyclic systems. Furthermore, exploring the deprotection of the dioxolane moiety post-MCR will unlock a new dimension of chemical space, providing access to novel derivatives for applications in drug discovery and materials science.

References

-

(No author provided). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences. Available at: [Link]

-

Fiala, T., et al. (No date available). Crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. National Institutes of Health. Available at: [Link]

-

Dyachenko, V. D., et al. (No date available). Cyanothioacetamide in Multicomponent Synthesis of 2-Thionicotinonitrile Derivatives. ResearchGate. Available at: [Link]

-

(No author provided). (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. Available at: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. National Institutes of Health. Available at: [Link]

-

Benmilat, A., et al. (No date available). Ethyl 2-cyano-2-(1,3-dithiepan-2-ylidene)acetate. ResearchGate. Available at: [Link]

-

Hu, W., et al. (No date available). Recent Developments on Five-Component Reactions. National Institutes of Health. Available at: [Link]

-

Zhang, J., et al. (No date available). Recent synthesis of thietanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Kadhim, W. R., et al. (2022). Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

-

Sivasakthikumaran, P., et al. (No date available). Electro-organic green synthesis of dicyano-2-(2-oxoindolin-3-ylidene) malononitriles using molecular iodine as catalyst. National Institutes of Health. Available at: [Link]

-

Al-Amiery, A. A. (No date available). Ethyl Cyanoacetate Reactions. ResearchGate. Available at: [Link]

-

(No author provided). (No date available). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. National Institutes of Health. Available at: [Link]

-

Wang, J.-G., & Jian, F.-F. (No date available). (E)-Ethyl 2-cyano-2-(thiazolidin-2-ylidene)acetate. ScienceOpen. Available at: [Link]

-

(No author provided). (No date available). Multicomponent Reactions in Total Synthesis. stoltz2.caltech.edu. Available at: [Link]

-

Al-Adiwish, W. M., et al. (No date available). A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor. MDPI. Available at: [Link]

-

Shaikh, R. U., et al. (2022). Synthesis of Pyran Derivatives. Encyclopedia.pub. Available at: [Link]

-